(Z)-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
CAS No.: 868142-14-7
VCID: VC7345998
Molecular Formula: C18H18N2O4S2
Molecular Weight: 390.47
* For research use only. Not for human or veterinary use.

Description |
Structural FeaturesThe compound features a thiazolidine ring, which is known for its presence in compounds with diverse pharmacological properties, including antimicrobial and antidiabetic activities. The indole derivative part of the molecule, specifically the 1-methyl-2-oxoindolin-3-ylidene moiety, is similar to structures found in compounds with potential anticancer and antimicrobial activities . The hexanoic acid side chain adds additional functionality, potentially influencing the compound's solubility and interaction with biological targets. SynthesisThe synthesis of compounds with similar structures typically involves multi-step organic reactions. For example, the synthesis of related thiazolidine derivatives often requires controlled conditions such as temperature and pH, with solvents like dimethyl sulfoxide (DMSO) or ethanol facilitating the reactions. Purification steps may include recrystallization or chromatography to achieve high purity. Biological ActivitiesWhile specific biological activities of (Z)-2-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid are not well-documented, compounds with similar structures have shown potential in various areas:
Research Findings
Given the lack of specific data on (Z)-2-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, further research is needed to explore its pharmacodynamics and pharmacokinetics. This would involve detailed studies on its synthesis, purification, and biological activity assessments. |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 868142-14-7 | ||||||||
Product Name | (Z)-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid | ||||||||
Molecular Formula | C18H18N2O4S2 | ||||||||
Molecular Weight | 390.47 | ||||||||
IUPAC Name | 2-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | ||||||||
Standard InChI | InChI=1S/C18H18N2O4S2/c1-3-4-8-12(17(23)24)20-16(22)14(26-18(20)25)13-10-7-5-6-9-11(10)19(2)15(13)21/h5-7,9,12H,3-4,8H2,1-2H3,(H,23,24)/b14-13- | ||||||||
Standard InChIKey | POFZIMNNNSUWNS-YPKPFQOOSA-N | ||||||||
SMILES | CCCCC(C(=O)O)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)C)SC1=S | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 6137078 | ||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume